molecular formula C10H12N2O2 B2463829 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 129018-77-5

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2463829
CAS No.: 129018-77-5
M. Wt: 192.218
InChI Key: OMCBVJJIAIYUML-UHFFFAOYSA-N
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Description

7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Practical Synthesis in Drug Development : A practical method for synthesizing a CCR5 antagonist, which includes a derivative of 7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, has been developed. This method is significant for producing orally active pharmaceutical agents (Ikemoto et al., 2005).

  • Antipsychotic and Anticonvulsant Applications : Newer substituted benzoxazepinylquinazolinones, related to the benzoxazepin structure, demonstrate potent antipsychotic and anticonvulsant activities. This indicates the potential of benzoxazepin derivatives in treating psychological and neurological disorders (Bajaj et al., 2003).

Chemical Synthesis and Properties

  • Synthesis Methods : The synthesis of various benzoxazepin-5(2H)-one derivatives, including methods that might be applicable to this compound, has been described. These methods provide insights into the synthesis process of these compounds (Fontanella & Mariani, 1975).

  • NMR Spectra and Conformational Analysis : Detailed studies on the NMR spectra and conformational analysis of substituted benzoxazepin derivatives contribute to a deeper understanding of their chemical properties, which is essential in the development of new compounds (Ott et al., 1991).

Kinase Inhibitor Development

  • Inclusion in Kinase Inhibitors : The benzoxazepine core, a part of the this compound structure, is present in several kinase inhibitors. This indicates its importance in the development of drugs targeting kinases, which are crucial in cancer and other diseases (Naganathan et al., 2015).

Properties

IUPAC Name

7-amino-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-4-5-14-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCBVJJIAIYUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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